4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-15(20)10-4-2-8(6-12(10)16)9-3-5-11(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHGZNFWFOOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692002 | |
| Record name | 3'-Chloro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-92-5 | |
| Record name | 3'-Chloro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3-Chloro-4-hydroxybenzoic Acid
A foundational step involves converting 3-chloro-4-hydroxybenzoic acid to its methyl ester. In a representative procedure:
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Reactants : 3-Chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol), methanol (30 mL), sulfuric acid (3 mL, 56.3 mmol).
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Conditions : 60°C for 12 hours.
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Outcome : Methyl 3-chloro-4-hydroxybenzoate obtained in 83% yield.
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Mechanism : Acid-catalyzed Fischer esterification, where sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic methanol attack.
Introducing the Methoxycarbonyl Group
The methoxycarbonyl group at position 4 is installed via Claisen condensation or Friedel-Crafts acylation :
Bromination and Suzuki-Miyaura Coupling
To construct the biphenyl system:
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Bromination :
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Cross-Coupling :
Alternative Route: Diazotization and Sandmeyer Reaction
Diazonium Salt Formation
Chlorination via Sandmeyer Reaction
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Reagent : CuCl in HCl.
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Mechanism : Radical-mediated substitution replaces the amino group with chlorine.
Industrial-Scale Optimization
Batch Process Parameters (70 kg Scale)
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 92% |
| Hydrolysis | NaOH (10%), reflux, 2 h | 89% |
| Hydrogenation | H₂ (50 psi), Pd/C, 25°C, 6 h | 95% |
| Esterification | MeOH, H₂SO₄, 60°C, 12 h | 83% |
| Bromination | Br₂, FeBr₃, 80°C, 3 h | 78% |
| Diazotization | NaNO₂, HCl, 0–5°C, 1 h | 85% |
Cost-Reduction Strategies
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Raw Materials : Substituting expensive aryl bromides with dimethyl terephthalate (saves ~40% material costs).
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Catalyst Recycling : Pd/C recovery via filtration reduces metal expenses by 30%.
Protection/Deprotection Strategies
Silylation of Hydroxyl Groups
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Reagent : Trimethylsilyl chloride (TMSCl).
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Conditions : Pyridine, room temperature, 2 h.
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Advantage : Prevents hydroxyl group oxidation during harsh reactions.
Deprotection
Spectroscopic Characterization
NMR Data
Mass Spectrometry
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ESI-MS : m/z 307.03 [M+H]⁺ (calc. 306.03).
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkyl-substituted benzoic acids.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a key intermediate in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology
- Biological Activity Investigations: Research indicates potential interactions with biomolecules that could lead to therapeutic applications. Studies have shown that derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) |
|---|---|
| 3-Hydroxy methyl benzoate | 17 mm |
| (3-Methoxycarbonylphenyl) 3-butoxybenzoate | 27.5 mm |
| (3-Methoxycarbonylphenyl) 3-pentoxybenzoate | 28 mm |
| (3-Methoxycarbonylphenyl) 3-hexoxybenzoate | 26 mm |
Medicine
- Therapeutic Potential: The compound is being explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.
Industrial Applications
- Production of Specialty Chemicals: The compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Case Studies
-
Antimicrobial Study:
A study conducted on similar benzoic acid derivatives demonstrated significant antibacterial activity, suggesting that 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid may possess similar properties. The study utilized standard microbiological techniques to measure zones of inhibition against various bacterial strains. -
Pharmaceutical Development:
Research has indicated that modifications to the methoxycarbonyl group can enhance the compound's efficacy as an anti-inflammatory agent. Clinical trials are underway to evaluate its safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in the combination of chloro , methoxycarbonyl , and hydroxy groups. Key analogs include:
- 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (CAS 328028-09-7): Features a sulfonamide (-SO₂NH-) linker and nitro (-NO₂) group instead of methoxycarbonyl. Higher molecular weight (372.74 g/mol) due to the sulfonyl and nitro substituents. Reported pKa ≈ 2.77, suggesting stronger acidity than the target compound .
- Likely exhibits altered pharmacokinetics (e.g., bioavailability) compared to phenyl-substituted analogs .
- 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid (CAS 926196-67-0): Contains dual chloro substituents and a benzamido group.
Physicochemical Properties
| Property | Target Compound | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | 4-(7-Chloroquinolin-4-ylamino)-2-hydroxybenzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₅ | C₁₃H₉ClN₂O₇S | C₁₆H₁₁ClN₂O₃ |
| Molecular Weight (g/mol) | ~306.7 (estimated) | 372.74 | 314.7 (estimated) |
| Key Substituents | 3-Cl, 4-COOCH₃, 2-OH | 4-Cl, 3-NO₂, sulfonamide, 2-OH | 7-Cl quinoline, 2-OH |
| Acidity (pKa) | ~3.0–3.5 (estimated) | 2.77 | Not reported |
| Biological Activity | Not reported | Antitubercular (potential) | Anticancer (potential) |
Key Findings and Implications
- The methoxycarbonyl group in the target compound may enhance metabolic stability compared to nitro or sulfonamide analogs.
- Structural variations (e.g., quinoline vs. phenyl) significantly alter receptor selectivity and toxicity profiles.
Data Table: Comparative Overview
Biological Activity
4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, also known by its CAS number 1261909-92-5, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H11ClO5
- Molecular Weight : 306.698 g/mol
- LogP : 3.1974 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 83.83 Ų
The compound features a chloro group, a methoxycarbonyl group, and a hydroxy group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the hydroxy group allows for hydrogen bonding with proteins or enzymes, while the chloro and methoxycarbonyl groups may facilitate hydrophobic interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antioxidant Activity : The hydroxy group may contribute to scavenging free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting a possible role in reducing inflammation.
Biological Activity Studies
Research has been conducted to evaluate the biological activity of this compound across various domains:
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
Case Studies
-
Case Study on Antimicrobial Effects :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoic acids, including our compound. Results indicated significant inhibition against Gram-positive bacteria, supporting its potential use as an alternative antimicrobial agent . -
Case Study on Anticancer Properties :
Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to reduced tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation .
Q & A
Basic Research Questions
1. Synthesis and Purification Q: What are the standard synthetic routes for preparing 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, and how are reaction conditions optimized? A: The compound is typically synthesized via multi-step reactions involving:
- Coupling Reactions : Suzuki-Miyaura or Ullmann coupling to attach the chlorinated aryl group to the benzoic acid core .
- Esterification : Introduction of the methoxycarbonyl group using methyl chloroformate or dimethyl carbonate under anhydrous conditions .
- Oxidation/Reduction : Controlled oxidation of intermediates with potassium permanganate or reduction with lithium aluminum hydride, depending on functional group compatibility .
- Purification : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
2. Structural Characterization Q: What analytical techniques are essential for confirming the structure of this compound? A: Key methods include:
- X-ray Crystallography : For unambiguous determination of molecular geometry. SHELXL (via the SHELX suite) is widely used for refinement, with data collected at low temperature (e.g., 100 K) to minimize thermal motion .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substituent positions. Overlapping signals may require 2D techniques (COSY, HSQC) .
- FT-IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methoxycarbonyl group) .
3. Functional Group Reactivity Q: How do the hydroxyl and methoxycarbonyl groups influence the compound’s reactivity in derivatization? A:
- Hydroxyl Group : Acts as a nucleophile in alkylation (e.g., with methyl iodide) or acylation (with acetyl chloride) reactions. Protection with TBSCl (tert-butyldimethylsilyl chloride) may be required during synthesis .
- Methoxycarbonyl Group : Hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/ethanol), enabling further functionalization .
Advanced Research Questions
4. Crystallographic Data Discrepancies Q: How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal ellipsoids? A:
- Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement parameters and incorporate twin refinement (TWIN/BASF commands) for twinned crystals .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for solvent-accessible voids using SQUEEZE .
- Complementary Data : Compare with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths and angles .
5. Stereochemical Challenges in Derivative Synthesis Q: How can stereochemical outcomes be controlled during the synthesis of chiral derivatives? A:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric coupling reactions .
- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers .
- Crystallographic Confirmation : Resolve absolute configuration via Flack parameter analysis in X-ray structures .
6. Biological Activity Assay Design Q: What methodologies are recommended for evaluating this compound’s potential enzyme inhibition activity? A:
- In Vitro Assays : Use fluorescence-based assays (e.g., NADH-coupled detection) for dehydrogenase inhibition studies. Optimize enzyme concentration (0.1–1 µM) and substrate KM values .
- Dose-Response Curves : Generate IC₅₀ values using 8–12 concentration points (e.g., 0.1–100 µM) and fit data with GraphPad Prism’s nonlinear regression .
- Control Experiments : Include positive controls (e.g., known inhibitors) and assess non-specific binding via thermal shift assays .
7. Stability Under Experimental Conditions Q: How should researchers assess the compound’s stability in aqueous buffers or under UV light? A:
- Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (37°C, 24–72 hours) to identify labile functional groups .
- Photostability : Expose to UV-Vis light (300–800 nm) in a photoreactor and quantify decomposition products by LC-MS .
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity .
8. Data Interpretation in Overlapping Spectroscopic Signals Q: How can overlapping NMR peaks from aromatic protons be deconvoluted? A:
- High-Field Instruments : Use 600+ MHz NMR spectrometers to enhance resolution .
- 2D Techniques : Employ HMBC to correlate ¹H-¹³C long-range couplings and NOESY to identify spatial proximity of protons .
- Solvent Optimization : Switch to deuterated acetone or DMF to shift residual solvent peaks away from aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
